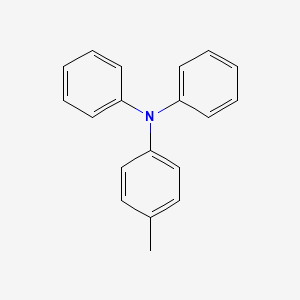

4-Methyltriphenylamine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-methyl-N,N-diphenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N/c1-16-12-14-19(15-13-16)20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IULUNTXBHHKFFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30461685 | |

| Record name | 4-Methyltriphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30461685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4316-53-4 | |

| Record name | 4-Methyltriphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30461685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyltriphenylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methyltriphenylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information on 4-Methyltriphenylamine, a substituted aromatic amine with applications in materials science and as a building block in organic synthesis. This document outlines its core molecular properties, a detailed experimental protocol for its synthesis via the Buchwald-Hartwig amination, and a visual representation of the experimental workflow.

Core Molecular Data

Quantitative data for this compound, also known as N-(4-methylphenyl)diphenylamine, is summarized in the table below for easy reference.

| Property | Value |

| Chemical Formula | C₁₉H₁₇N |

| Molecular Weight | 263.35 g/mol |

| Appearance | White crystal or powder |

| Melting Point | 94-98°C |

| Boiling Point | 432°C |

| Solubility | Insoluble in water; soluble in ethanol, chloroform, and dichloromethane |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, with the Buchwald-Hartwig amination being a prominent and versatile approach for forming the crucial carbon-nitrogen bond.[1] This palladium-catalyzed cross-coupling reaction is widely used for the synthesis of aryl amines from aryl halides and amines.[1][2][3]

This protocol provides a detailed methodology for the synthesis of this compound using a palladium catalyst.

Materials:

-

Diphenylamine

-

4-Iodotoluene (or 4-bromotoluene)

-

Palladium(II) acetate (Pd(OAc)₂) or a similar palladium precatalyst

-

A suitable phosphine ligand (e.g., SPhos, XPhos, or BINAP)

-

A strong base (e.g., sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃))

-

Anhydrous toluene or dioxane as the solvent

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

-

Magnetic stirrer and heating mantle

-

Reagents for workup and purification (e.g., ethyl acetate, brine, magnesium sulfate, silica gel for column chromatography)

Procedure:

-

Reaction Setup: In an oven-dried Schlenk flask, under an inert atmosphere (e.g., argon or nitrogen), combine the palladium precatalyst (typically 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (approximately 1.4 equivalents).

-

Addition of Reactants: To the flask, add diphenylamine (1.2 equivalents) and 4-iodotoluene (1.0 equivalent).

-

Solvent Addition: Add the anhydrous solvent via syringe.

-

Reaction: Heat the reaction mixture to a temperature between 80-110°C with vigorous stirring. The reaction progress should be monitored using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction time can vary from 4 to 24 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of Celite to remove the catalyst and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with brine. Separate the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Visualized Experimental Workflow

The following diagram illustrates the key stages in the synthesis and purification of this compound as described in the experimental protocol.

References

An In-depth Technical Guide on the Solubility of 4-Methyltriphenylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-methyltriphenylamine in various organic solvents. Due to the limited availability of precise quantitative data in public literature, this document focuses on providing a strong theoretical framework, qualitative solubility information, and detailed experimental protocols to enable researchers to determine solubility for their specific applications.

Core Concepts of Solubility

The solubility of a solid compound like this compound in a liquid solvent is its ability to form a homogeneous solution. This property is critical in various scientific and industrial processes, including chemical synthesis, purification, formulation, and analytical method development. The principle of "like dissolves like" is a fundamental concept, suggesting that nonpolar or weakly polar solutes will dissolve best in nonpolar or weakly polar solvents, and vice versa. This compound, with its three phenyl groups and a methyl-substituted phenyl group attached to a central nitrogen atom, is a largely nonpolar molecule with some potential for weak dipole-dipole interactions.

Qualitative and Analog Solubility Data

While specific quantitative solubility data for this compound is not widely published, its structural similarity to triphenylamine and diphenylamine allows for reasonable estimations of its solubility behavior. Generally, this compound is known to be insoluble in water but soluble in a range of common organic solvents.[1] The data for its structural analogs further supports this, indicating good solubility in nonpolar and moderately polar organic solvents.[2][3][4]

The following table summarizes the available qualitative and quantitative solubility data for this compound and its structural analogs.

| Compound | Solvent | Chemical Formula | Solubility Description | Reported Values ( g/100 mL) | Temperature (°C) |

| This compound | Ethanol | C₂H₅OH | Soluble | Data not available | Not specified |

| Chloroform | CHCl₃ | Soluble | Data not available | Not specified | |

| Dichloromethane | CH₂Cl₂ | Soluble | Data not available | Not specified | |

| Toluene | C₇H₈ | Soluble | Data not available | Not specified | |

| Triphenylamine | Diethyl Ether | (C₂H₅)₂O | Well miscible | Data not available | Not specified |

| Benzene | C₆H₆ | Well miscible | Data not available | Not specified | |

| Ethanol | C₂H₅OH | Partially soluble | Data not available | Not specified | |

| Chloroform | CHCl₃ | Slightly soluble | Data not available | Not specified | |

| Diphenylamine | Acetone | (CH₃)₂CO | Very soluble | 239.83 | 0 |

| 298.59 | 28 | ||||

| Benzene | C₆H₆ | Very soluble | 110.674 | 0 | |

| 277.99 | 28 | ||||

| Carbon Disulfide | CS₂ | Very soluble | 112.452 | 0 | |

| 314.12 | 28 | ||||

| Carbon Tetrachloride | CCl₄ | Soluble | 27.734 | 0 | |

| 122.63 | 28 | ||||

| Chloroform | CHCl₃ | Soluble | 86.545 | 0 | |

| 206.26 | 28 | ||||

| Ethanol | C₂H₅OH | Soluble | Data not available | Not specified | |

| Ethyl Acetate | C₄H₈O₂ | Soluble | Data not available | Not specified | |

| Methanol | CH₃OH | Soluble | Data not available | Not specified | |

| Toluene | C₇H₈ | Soluble | Data not available | Not specified |

Experimental Protocol: Determination of this compound Solubility via the Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the equilibrium solubility of a solid compound in a given solvent.[5][6]

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg readability)

-

Thermostatically controlled shaker or magnetic stirrer with hotplate

-

Temperature probe or calibrated thermometer

-

Glass vials with screw caps

-

Syringe filters (solvent-compatible, e.g., PTFE, 0.22 µm pore size)

-

Syringes

-

Pre-weighed glass evaporating dishes or beakers

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a glass vial.

-

Pipette a known volume (e.g., 10 mL) of the selected organic solvent into the vial. An excess of solid should remain undissolved.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in the thermostatically controlled shaker or on the magnetic stirrer at the desired constant temperature.

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully draw the supernatant (the clear saturated solution) into a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporating dish or beaker. This step is crucial to remove any undissolved solid particles.

-

-

Solvent Evaporation:

-

Weigh the evaporating dish containing the filtered saturated solution to determine the mass of the solution.

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. The oven temperature should be well below the melting point of this compound (approximately 94-98°C).

-

Continue heating until all the solvent has evaporated and a constant weight of the solid residue is achieved.

-

-

Data Analysis and Calculation:

-

After cooling the evaporating dish in a desiccator, weigh it to determine the mass of the dissolved this compound.

-

The mass of the solvent is the difference between the mass of the solution and the mass of the dissolved solid.

-

Calculate the solubility in grams per 100 mL of solvent using the following formula:

Solubility ( g/100 mL) = (Mass of dissolved solid / Volume of solvent) * 100

-

Mandatory Visualization

Caption: Experimental workflow for determining the solubility of this compound.

References

Technical Guide: Physicochemical Characterization of 4-Methyltriphenylamine

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed overview of the fundamental physicochemical properties of 4-Methyltriphenylamine, specifically its melting and boiling points. It includes precise data, comprehensive experimental protocols for the determination of these properties, and a logical workflow for the characterization of solid organic compounds. This guide is intended to serve as a technical resource for laboratory professionals engaged in chemical synthesis, materials science, and pharmaceutical development.

Introduction

This compound, also known as N-(4-methylphenyl)diphenylamine, is an aromatic amine with significant applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) where it can serve as a hole-transporting material. Accurate characterization of its physical properties, such as melting and boiling points, is critical for ensuring purity, optimizing synthesis and purification processes, and for its application in electronic devices. This guide details these essential properties and the methodologies for their verification.

Physicochemical Data

The fundamental physical properties of this compound are summarized below. These values are crucial for handling, purification, and application of the compound.

Table 1: Physical Properties of this compound

| Property | Value |

| Melting Point | 94-98 °C[1] |

| Boiling Point | 432 °C[1] |

| Molecular Formula | C₁₉H₁₇N |

| Molar Mass | 263.35 g/mol |

| Appearance | White crystal or powder[1] |

Experimental Protocols

The following sections describe the detailed experimental methodologies for the determination of the melting and boiling points of this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity. Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C. The capillary method is a standard and widely accepted technique for this determination.[2]

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid state.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle

-

Heating oil (for Thiele tube method)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry.[3] Place a small amount of the compound on a clean, dry surface and crush it into a fine powder using a mortar and pestle.[4]

-

Loading the Capillary Tube: Jab the open end of a capillary tube into the powdered sample.[3] Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end.[3] The packed sample height should be approximately 2-3 mm.[3]

-

Apparatus Setup (Thiele Tube):

-

Fill the Thiele tube with a suitable heating oil (e.g., silicone oil) to a level just above the upper side arm.[5]

-

Attach the capillary tube to a thermometer using a small rubber band, ensuring the sample is aligned with the thermometer bulb.[5] The rubber band should remain above the oil level to prevent it from softening and breaking.

-

Insert the thermometer and attached capillary tube into the Thiele tube through a stopper.[5]

-

-

Heating and Observation:

-

Gently heat the side arm of the Thiele tube with a small flame. The design of the tube promotes convection currents, ensuring uniform heating of the oil.[5]

-

For an unknown sample, a rapid initial heating can be performed to find an approximate melting range.[6]

-

For an accurate measurement, allow the apparatus to cool and then begin heating again, slowing the rate to 1-2°C per minute as the temperature approaches the expected melting point.[7]

-

-

Data Recording:

Boiling Point Determination (Siwoloboff Method)

Due to the high boiling point of this compound, a micro-boiling point determination method such as the Siwoloboff method is appropriate.[1] This technique is suitable for small sample quantities and is commonly performed using a Thiele tube for uniform heating.[8][9]

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

-

Thiele tube[8]

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated, high-temperature range)

-

Heating oil (high-temperature stability)

Procedure:

-

Sample Preparation: Place a small amount of this compound (enough to fill the fusion tube to a depth of about 1-2 cm) into the fusion tube. Since the compound is solid at room temperature, it must first be melted to perform this procedure.

-

Apparatus Setup:

-

Place a capillary tube, with its sealed end pointing upwards, into the fusion tube containing the liquid sample.[10]

-

Attach the fusion tube to a thermometer with a rubber band, aligning the sample with the thermometer bulb.[8]

-

Immerse the assembly in a Thiele tube filled with a high-temperature heating oil, ensuring the sample is below the oil level.[8]

-

-

Heating and Observation:

-

Heat the side arm of the Thiele tube gently.[8] As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.[8]

-

Continue heating until the sample begins to boil, at which point a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[11]

-

-

Data Recording:

-

Once a vigorous stream of bubbles is observed, remove the heat source and allow the apparatus to cool slowly.[8]

-

The stream of bubbles will slow down and eventually stop. The exact temperature at which the liquid is drawn up into the capillary tube is the boiling point.[8][9]

-

Record this temperature as the boiling point of the sample.

-

Workflow Visualization

The following diagram illustrates the logical workflow for the physicochemical characterization of a solid organic compound like this compound.

Caption: Workflow for Physicochemical Characterization of a Solid Compound.

References

- 1. Siwoloboff method - Wikipedia [en.wikipedia.org]

- 2. thinksrs.com [thinksrs.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. byjus.com [byjus.com]

- 5. timstar.co.uk [timstar.co.uk]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. jk-sci.com [jk-sci.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Thiele tube - Wikipedia [en.wikipedia.org]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. Determination of Boiling Point Using Siwoloboff's Method Instructions: D.. [askfilo.com]

Spectroscopic Data of 4-Methyltriphenylamine: A Technical Guide

For researchers, scientists, and drug development professionals, this guide provides an in-depth look at the ¹H NMR and ¹³C NMR spectroscopic data of 4-Methyltriphenylamine, a crucial molecule in various chemical research and development applications.

Introduction

This compound, also known as N,N-diphenyl-p-toluidine, is an aromatic amine with a central nitrogen atom bonded to two phenyl groups and one p-tolyl group. Its unique electronic and structural properties make it a valuable building block in the synthesis of organic electronic materials, dyes, and pharmaceuticals. Accurate spectroscopic data is paramount for the unambiguous identification and characterization of this compound. This guide presents a comprehensive overview of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data, along with the experimental protocols for data acquisition.

Chemical Structure and Atom Numbering

The chemical structure of this compound with the IUPAC numbering used for NMR signal assignment is depicted below. This numbering scheme is essential for correlating the spectral data to the specific protons and carbons in the molecule.

Caption: Chemical structure of this compound with atom numbering for NMR assignment.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of the hydrogen atoms in the molecule. The data, acquired in deuterated chloroform (CDCl₃), is summarized in the table below.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.23 | t | 4H | H-3, H-5, H-3', H-5' |

| 7.05 | d | 4H | H-2, H-6, H-2', H-6' |

| 6.99 | d | 2H | H-2'', H-6'' |

| 6.96 | t | 2H | H-4, H-4' |

| 6.93 | d | 2H | H-3'', H-5'' |

| 2.27 | s | 3H | -CH₃ |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in this compound. The following table details the chemical shifts for each carbon atom, also recorded in CDCl₃.

| Chemical Shift (δ) ppm | Assignment |

| 148.0 | C-1, C-1' |

| 145.2 | C-1'' |

| 132.8 | C-4'' |

| 129.8 | C-3'', C-5'' |

| 129.1 | C-3, C-5, C-3', C-5' |

| 123.6 | C-2'', C-6'' |

| 122.9 | C-4, C-4' |

| 122.0 | C-2, C-6, C-2', C-6' |

| 20.8 | -CH₃ |

Experimental Protocols

The NMR spectroscopic data presented in this guide were obtained using standard laboratory procedures.

Instrumentation:

-

A high-resolution NMR spectrometer operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

Sample Preparation:

-

Approximately 10-20 mg of this compound was dissolved in about 0.6 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition:

-

¹H NMR spectra were acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR spectra were acquired using a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal of carbon atoms.

The logical workflow for a typical NMR experiment is illustrated in the following diagram.

Caption: A simplified workflow of an NMR experiment.

Conclusion

The ¹H and ¹³C NMR data presented in this technical guide provide a comprehensive spectroscopic fingerprint of this compound. This information is indispensable for its quality control, reaction monitoring, and for the characterization of its derivatives in various scientific and industrial applications. The detailed experimental protocols and logical workflow also serve as a valuable reference for researchers conducting similar NMR analyses.

An In-depth Technical Guide to the Spectroscopic Analysis of 4-Methyltriphenylamine: FT-IR and UV-Vis Absorption Spectra

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) absorption spectra of 4-Methyltriphenylamine. While specific experimental data for this compound is not abundantly available in published literature, this guide leverages data from its parent compound, triphenylamine, to provide a robust predictive analysis. The spectral characteristics of this compound are expected to be very similar to those of triphenylamine, with additional features corresponding to the methyl group.

Introduction to Spectroscopic Analysis of Triarylamines

Triarylamines, and specifically this compound, are of significant interest in materials science and drug development due to their unique electronic and photophysical properties. FT-IR and UV-Vis spectroscopy are fundamental techniques for the structural elucidation and characterization of these compounds. FT-IR spectroscopy probes the vibrational modes of molecules, providing a fingerprint of the functional groups present. UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is crucial for understanding its photophysical behavior.

FT-IR Absorption Spectrum

The FT-IR spectrum of this compound is expected to be dominated by the vibrational modes of the aromatic rings and the central nitrogen atom, with additional peaks from the methyl group. The following table summarizes the expected characteristic absorption bands based on the analysis of triphenylamine and other methylated aromatic compounds.

Table 1: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3100 - 3000 | Aromatic C-H stretching | Medium |

| 2950 - 2850 | Methyl C-H stretching (asymmetric & symmetric) | Medium |

| 1600 - 1585 | Aromatic C=C stretching | Strong |

| 1500 - 1400 | Aromatic C=C stretching | Strong |

| 1450 - 1400 | Methyl C-H bending (asymmetric & symmetric) | Medium |

| 1360 - 1310 | C-N stretching | Strong |

| 850 - 750 | Aromatic C-H out-of-plane bending | Strong |

Note: The exact positions of the peaks can be influenced by the sample preparation method and the physical state of the sample.

UV-Vis Absorption Spectrum

The UV-Vis absorption spectrum of this compound is characterized by electronic transitions within the aromatic system. The addition of a methyl group, an electron-donating group, to the para position of one of the phenyl rings is expected to cause a slight red-shift (bathochromic shift) of the absorption maxima compared to triphenylamine due to the increased electron density in the aromatic system. The primary electronic transitions are π → π* transitions.

Table 2: Predicted UV-Vis Absorption Spectral Data for this compound

| Wavelength (λmax, nm) | Electronic Transition | Molar Absorptivity (ε) | Solvent |

| ~300 - 310 | π → π | High | Cyclohexane |

| ~350 - 360 | π → π | Medium | Dichloromethane |

Note: The position of the absorption maxima and the molar absorptivity are highly dependent on the solvent used due to solvatochromic effects.

Experimental Protocols

Detailed methodologies for acquiring high-quality FT-IR and UV-Vis spectra are crucial for accurate characterization.

Sample Preparation (Solid Sample - KBr Pellet Method)

-

Grinding: A small amount of this compound (1-2 mg) is finely ground with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The KBr is transparent in the mid-IR region.

-

Pellet Formation: The mixture is then transferred to a pellet press, and pressure is applied to form a thin, transparent pellet.

-

Analysis: The KBr pellet is placed in the sample holder of the FT-IR spectrometer for analysis.

Instrumentation and Data Acquisition

-

Spectrometer: A Fourier Transform Infrared Spectrometer.

-

Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the empty sample compartment or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Sample Preparation (Solution)

-

Solvent Selection: A suitable solvent that dissolves the sample and is transparent in the desired wavelength range (e.g., cyclohexane, dichloromethane, or ethanol) is chosen.[1] Spectroscopic grade solvents are recommended.

-

Solution Preparation: A stock solution of this compound is prepared by accurately weighing the compound and dissolving it in a known volume of the chosen solvent in a volumetric flask.

-

Dilution: The stock solution is then diluted to a concentration that results in an absorbance reading between 0.1 and 1.0 for the main absorption bands to ensure linearity according to the Beer-Lambert Law.

Instrumentation and Data Acquisition

-

Spectrometer: A double-beam UV-Vis spectrophotometer.

-

Wavelength Range: Typically 200-800 nm.

-

Cuvettes: Quartz cuvettes with a 1 cm path length are used.

-

Blank: A cuvette containing the pure solvent is used as a reference.

-

Scan Speed: A medium scan speed is generally sufficient.

-

Data Collection: The absorbance is recorded as a function of wavelength.

Mandatory Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

References

In-Depth Technical Guide: Crystal Structure and Molecular Geometry of 4-Methyltriphenylamine and its Analogs

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest search, a complete, publicly available single-crystal X-ray diffraction dataset for 4-Methyltriphenylamine (N,N-diphenyl-p-toluidine) was not identified. This guide provides a detailed analysis of a closely related and structurally characterized compound, 1-{4-[bis(4-methylphenyl)amino]phenyl}ethene-1,2,2-tricarbonitrile , which contains the core N,N-di(p-tolyl)aniline moiety. The experimental protocols and geometric parameters presented herein are derived from the study of this analog and serve as a robust reference for understanding the structural characteristics of this compound.

Introduction

Triphenylamine and its derivatives are a significant class of organic compounds widely utilized as hole-transporting materials in organic light-emitting diodes (OLEDs), photovoltaics, and as intermediates in the synthesis of dyes and pharmaceuticals. Their propeller-like three-dimensional structure, arising from the steric hindrance between the phenyl rings, governs their electronic and photophysical properties. The introduction of substituents, such as a methyl group in the case of this compound, can subtly alter the molecular packing in the solid state and fine-tune its material properties. This guide delves into the molecular geometry and crystal structure of a key analog to provide insights into the structural science of this important class of molecules.

Molecular Geometry

The molecular geometry of triphenylamine derivatives is characterized by a central nitrogen atom bonded to three phenyl rings. The steric repulsion between the hydrogen atoms on adjacent rings prevents a planar conformation, leading to a propeller-like arrangement. The C-N-C bond angles are typically close to 120°, indicative of sp² hybridization of the nitrogen atom, with its lone pair participating in resonance with the aromatic rings.

Below is a diagram representing the logical structure of this compound.

Crystal Structure of a this compound Analog

The crystal structure of 1-{4-[bis(4-methylphenyl)amino]phenyl}ethene-1,2,2-tricarbonitrile provides valuable data on the geometry of the N,N-di(p-tolyl)aniline fragment. The compound crystallizes in the orthorhombic space group Pbca.

Crystallographic Data

The following table summarizes the crystallographic data for 1-{4-[bis(4-methylphenyl)amino]phenyl}ethene-1,2,2-tricarbonitrile.

| Parameter | Value |

| Chemical Formula | C₂₅H₁₈N₄ |

| Formula Weight | 374.43 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 16.8662 (15) |

| b (Å) | 12.8555 (11) |

| c (Å) | 18.7561 (16) |

| V (ų) | 4066.8 (6) |

| Z | 8 |

| Temperature (K) | 173 |

Selected Bond Lengths and Angles

The tables below present the key bond lengths and angles for the N,N-di(p-tolyl)aniline core of the analog molecule. These values are representative of the expected geometry in this compound.

Table 1: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| N - C(phenyl) | 1.366 (2) |

| N - C(p-tolyl)1 | 1.441 (2) |

| N - C(p-tolyl)2 | 1.444 (2) |

| C(methyl) - C(p-tolyl) | ~1.51 |

Table 2: Selected Bond Angles (°)

| Angle | Degree (°) |

| C(p-tolyl)1 - N - C(p-tolyl)2 | 116.71 (14) |

| C(phenyl) - N - C(p-tolyl)1 | 120.27 (14) |

| C(phenyl) - N - C(p-tolyl)2 | 123.02 (15) |

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound, followed by X-ray diffraction analysis.

Synthesis and Crystallization

A general procedure for the synthesis of triphenylamine derivatives involves the Ullmann condensation or Buchwald-Hartwig amination. For the analog discussed, N,N-di(p-tolyl)aniline was reacted with tetracyanoethylene in dimethylformamide (DMF). Single crystals suitable for X-ray diffraction were obtained by slow evaporation from an acetonitrile solution.

X-ray Data Collection and Structure Refinement

Data for the analog was collected on a Bruker APEXII CCD diffractometer using Mo Kα radiation. The structure was solved using direct methods and refined by full-matrix least-squares on F².

The logical workflow for determining a crystal structure is illustrated below.

Conclusion

While the specific crystal structure of this compound remains to be publicly reported, analysis of the closely related compound, 1-{4-[bis(4-methylphenyl)amino]phenyl}ethene-1,2,2-tricarbonitrile, provides significant insights into its expected molecular geometry and solid-state packing. The N,N-di(p-tolyl)aniline fragment exhibits the characteristic propeller-like conformation with C-N-C bond angles approaching 120°. The experimental methodologies outlined for the synthesis, crystallization, and X-ray analysis of this analog are standard and would be directly applicable to the study of this compound. Further research to obtain and report the crystal structure of this compound would be a valuable addition to the structural database and aid in the rational design of new materials based on the triphenylamine scaffold.

An In-Depth Technical Guide to the Photophysical Properties of 4-Methyltriphenylamine and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of 4-methyltriphenylamine and its methylated derivatives. It is designed to be a valuable resource for researchers and professionals working in fields such as organic electronics, materials science, and medicinal chemistry, where the unique luminescent and charge-transporting characteristics of these compounds are of significant interest. This document details their synthesis, summarizes key photophysical data, outlines experimental methodologies, and visualizes the underlying photophysical processes.

Introduction to this compound and its Derivatives

Triphenylamine (TPA) and its derivatives are a class of propeller-shaped molecules renowned for their excellent hole-transporting capabilities and strong fluorescence.[1] These properties make them crucial components in a wide array of organic electronic devices, including organic light-emitting diodes (OLEDs), photovoltaic cells, and photorefractive materials. The introduction of a methyl group at the para-position of one of the phenyl rings to form this compound, and its further methylated analogues, allows for the fine-tuning of their electronic and photophysical properties. These modifications can influence the molecule's solubility, solid-state packing, and, most importantly, its interaction with light.

The photophysical behavior of these compounds is largely governed by the nature of their excited states, which often exhibit intramolecular charge transfer (ICT) character.[2][3] This means that upon photoexcitation, there is a significant redistribution of electron density from the electron-donating triphenylamino core to the phenyl rings. The extent of this charge transfer is highly sensitive to the surrounding environment, particularly the polarity of the solvent, leading to interesting solvatochromic effects.[4] Understanding and controlling these properties are key to designing novel materials with tailored optoelectronic functions.

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its derivatives can be efficiently achieved through modern cross-coupling reactions, which offer significant advantages over older, harsher methods. The two most prominent and versatile methods are the Buchwald-Hartwig amination and the Ullmann condensation.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[5][6][7] This method is highly efficient for the synthesis of triarylamines, offering mild reaction conditions and broad functional group tolerance.[8]

Reaction Scheme:

-

Ar-X: Aryl halide or triflate (e.g., 4-iodotoluene)

-

H-N(Ar')2: Diphenylamine

-

Pd catalyst: A palladium source, such as Pd(OAc)2 or Pd2(dba)3.

-

Ligand: A bulky, electron-rich phosphine ligand is crucial for the reaction's success. Common examples include BINAP, XPhos, and SPhos.[9]

-

Base: A non-nucleophilic base is used to deprotonate the amine, with common choices being NaOtBu or Cs2CO3.[9]

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds.[10] While it traditionally required harsh conditions, modern protocols with the use of ligands have made it a more viable and milder synthetic route.[11][12][13]

Reaction Scheme:

-

Ar-X: Aryl halide (typically an iodide or bromide, e.g., 4-iodotoluene)

-

H-N(Ar')2: Diphenylamine

-

Cu catalyst: A copper(I) source, such as CuI, is commonly used.

-

Ligand: Ligands like 1,10-phenanthroline can accelerate the reaction.

-

Base: A base such as K2CO3 or Cs2CO3 is typically employed.

Core Photophysical Properties

The photophysical properties of this compound and its derivatives are characterized by their absorption and emission spectra, fluorescence quantum yields, and excited-state lifetimes. These parameters are highly dependent on the molecular structure and the surrounding solvent environment.

Data Presentation

The following tables summarize the available photophysical data for this compound and its di- and tri-methylated analogs. Due to a lack of a single comprehensive study, the data is compiled from various sources and may exhibit some variability.

Table 1: Photophysical Properties of this compound

| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Lifetime (τ, ns) |

| Data not available in a consolidated format in the search results. |

Table 2: Photophysical Properties of 4,4'-Dimethyltriphenylamine

| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Lifetime (τ, ns) |

| Data not available in a consolidated format in the search results. |

Table 3: Photophysical Properties of 4,4',4''-Trimethyltriphenylamine

| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Lifetime (τ, ns) |

| Data not available in a consolidated format in the search results. |

Note: The lack of consolidated data in the tables highlights a research gap in the systematic characterization of these fundamental triphenylamine derivatives.

Experimental Protocols

Accurate determination of photophysical properties relies on standardized and carefully executed experimental protocols. The following sections detail the methodologies for key measurements.

Synthesis of this compound via Buchwald-Hartwig Amination

This protocol provides a general procedure for the synthesis of this compound.

Materials:

-

4-Iodotoluene

-

Diphenylamine

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add 4-iodotoluene (1.0 equivalent) and diphenylamine (1.2 equivalents) to the flask.

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

UV-Visible Absorption and Fluorescence Spectroscopy

Instrumentation:

-

UV-Vis Spectrophotometer

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Sample Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., spectroscopic grade cyclohexane, toluene, dichloromethane, acetonitrile) with a concentration of approximately 1 mM. From the stock solution, prepare a series of dilutions in the desired solvents to obtain solutions with absorbances in the range of 0.01 to 0.1 at the excitation wavelength for fluorescence measurements.

-

UV-Vis Absorption Measurement:

-

Record a baseline spectrum of the pure solvent in the spectrophotometer.

-

Measure the absorption spectrum of each diluted solution.

-

Identify the wavelength of maximum absorption (λ_abs).

-

-

Fluorescence Emission Measurement:

-

Set the excitation wavelength of the spectrofluorometer to the λ_abs determined from the absorption spectrum.

-

Record the emission spectrum of each solution, scanning a wavelength range significantly longer than the excitation wavelength.

-

Identify the wavelength of maximum emission (λ_em).

-

Fluorescence Quantum Yield Determination (Relative Method)

The relative method involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Materials:

-

A fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.546).

-

The sample solution of unknown quantum yield.

Procedure:

-

Prepare a series of solutions of both the standard and the sample at different concentrations, ensuring the absorbance of each solution is below 0.1 at the excitation wavelength to avoid inner filter effects.

-

Measure the UV-Vis absorption spectra of all solutions.

-

Measure the corrected fluorescence emission spectra of all solutions using the same excitation wavelength for both the standard and the sample.

-

Integrate the area under the fluorescence emission curves for both the standard and the sample solutions.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.

-

Calculate the quantum yield of the sample (Φ_s) using the following equation:

Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²)

Where:

-

Φ_r is the quantum yield of the reference standard.

-

Grad_s and Grad_r are the gradients of the linear plots for the sample and the reference, respectively.

-

n_s and n_r are the refractive indices of the solvents used for the sample and the reference, respectively.

-

Visualization of Photophysical Processes

The photophysical processes occurring in this compound and its derivatives upon photoexcitation can be visualized as a series of interconnected events. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.

Excited-State Dynamics of Triphenylamine Derivatives

This diagram outlines the primary photophysical pathways following the absorption of a photon.

Caption: Excited-state deactivation pathways for triphenylamine derivatives.

Experimental Workflow for Photophysical Characterization

This diagram illustrates the logical flow of experiments for characterizing the photophysical properties of a newly synthesized triphenylamine derivative.

Caption: Workflow for synthesis and photophysical characterization.

Conclusion

This compound and its derivatives are a versatile class of compounds with significant potential in various high-tech applications. Their photophysical properties, particularly their strong fluorescence and sensitivity to the local environment, make them fascinating subjects for both fundamental research and materials development. This guide has provided an overview of their synthesis, a summary of their core photophysical characteristics, detailed experimental protocols for their characterization, and a visualization of the underlying photophysical processes. While there is a clear need for more systematic studies to provide a comprehensive and comparative dataset for the simplest methylated derivatives, the information presented here serves as a solid foundation for researchers and professionals in the field. Further exploration of these compounds is expected to lead to the development of novel and highly efficient organic electronic and biomedical materials.

References

- 1. emergent-scientist.edp-open.org [emergent-scientist.edp-open.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 11. Ullmann Reaction [organic-chemistry.org]

- 12. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]

- 13. iris.unito.it [iris.unito.it]

Theoretical Determination of Frontier Molecular Orbital Energies in 4-Methyltriphenylamine: A Technical Guide

Introduction

4-Methyltriphenylamine (4-MTP) is a versatile organic molecule widely utilized in the development of advanced materials for optoelectronic applications, including organic light-emitting diodes (OLEDs), perovskite solar cells, and photodetectors. Its efficacy in these applications is intrinsically linked to its electronic structure, specifically the energy levels of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These frontier molecular orbitals govern the charge injection, transport, and recombination properties of the material. This technical guide provides an in-depth overview of the theoretical methods used to calculate the HOMO and LUMO energy levels of this compound, with a focus on Density Functional Theory (DFT), and outlines the experimental protocols for validation.

Theoretical Calculation Methodology: A DFT Approach

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for predicting the structural and electronic properties of molecules with a favorable balance of accuracy and computational cost.[1][2][3] The calculation of HOMO and LUMO levels for 4-MTP typically involves a multi-step computational workflow.

1. Selection of Functional and Basis Set

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For triarylamine derivatives, several functionals have proven effective:

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A hybrid functional that is widely used and often provides a good starting point for many organic molecules.[1][2][4]

-

CAM-B3LYP: A long-range corrected hybrid functional that is particularly suitable for systems with charge-transfer characteristics, which can be relevant for excited state properties of 4-MTP derivatives.[4]

-

M06 (Minnesota 06): A hybrid meta-GGA functional that performs well for non-covalent interactions and a broad range of chemical systems.[5]

The basis set determines the mathematical representation of the atomic orbitals. Common choices for molecules of this size include:

-

6-31G(d) or 6-31+G(d,p): Pople-style basis sets that are computationally efficient and provide reliable geometries and electronic properties for many organic systems.[4][5]

-

6-311++G(d,p): A more extensive basis set that can offer improved accuracy, particularly for anionic species or systems where diffuse functions are important.[1]

2. Computational Workflow

The standard procedure for calculating the HOMO and LUMO energies is as follows:

-

Geometry Optimization: The first step is to determine the lowest-energy three-dimensional structure of the 4-MTP molecule. This is achieved by performing a geometry optimization calculation, where the forces on each atom are minimized. The chosen functional and basis set (e.g., B3LYP/6-31+G(d,p)) are used for this process.

-

Frequency Calculation: To ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface and not a saddle point, a vibrational frequency analysis is performed. The absence of imaginary frequencies confirms a stable equilibrium geometry.

-

Single-Point Energy Calculation: Using the optimized geometry, a single-point energy calculation is performed. This calculation provides a detailed description of the molecular orbitals and their corresponding energy levels. The energy of the highest occupied molecular orbital (EHOMO) and the lowest unoccupied molecular orbital (ELUMO) are extracted from the output of this calculation. The HOMO-LUMO energy gap (ΔE) is then simply the difference between these two values (ΔE = ELUMO - EHOMO).[1]

-

Excited State Analysis (Optional): To investigate the optical properties, such as the UV-Vis absorption spectrum, Time-Dependent DFT (TD-DFT) calculations can be performed on the optimized structure.[4][6][7] This method provides information about the electronic transitions between orbitals, which are related to the HOMO-LUMO gap.

Experimental Validation: Cyclic Voltammetry

Theoretical calculations provide invaluable predictions, but they must be benchmarked against experimental data for validation. Cyclic Voltammetry (CV) is the primary experimental technique used to estimate the HOMO and LUMO energy levels of organic molecules.

Experimental Protocol for Cyclic Voltammetry

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6). The concentration of the analyte is typically in the millimolar range.

-

Electrochemical Cell Setup: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).

-

Measurement: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The potential is swept to a value where the molecule is oxidized and then reversed to reduce it back to its original state.

-

Data Analysis: The resulting voltammogram shows peaks corresponding to the oxidation and reduction events. The onset potentials for the first oxidation (Eox) and first reduction (Ered) are determined from the graph.

-

Energy Level Calculation: The HOMO and LUMO energies are estimated from the onset potentials relative to the ferrocene/ferrocenium (Fc/Fc+) redox couple, which is used as an internal or external standard. The empirical formulas are:

-

EHOMO (eV) = -[Eoxonset - E1/2(Fc/Fc+) + 4.8]

-

ELUMO (eV) = -[Eredonset - E1/2(Fc/Fc+) + 4.8]

-

The value of 4.8 eV is the energy level of the Fc/Fc+ couple relative to the vacuum level.

Quantitative Data Summary

The following table summarizes representative theoretical HOMO and LUMO energy levels for triphenylamine-based molecules calculated using various DFT methods. These values provide a reference for what can be expected for this compound.

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| Triphenylamine Derivative (1a) | B3LYP/6-31+g(d,p) | -5.34 | N/A | N/A | [4] |

| Triphenylamine Derivative (Dye7) | M05-2X/6–31+G(d,p) | -5.63 | -1.97 | 3.66 | [6] |

| Triphenylamine Derivative (Dye7-2t) | M05-2X/6–31+G(d,p) | -5.44 | -2.20 | 3.24 | [6] |

| Triphenylamine Derivative | M06/6-31G(d) | N/A | -2.40 to -2.57 | N/A | [5] |

Note: N/A indicates data not available in the cited source. The values are for different triphenylamine derivatives and serve as illustrative examples.

Visualization of Workflow

The logical flow from molecular design to validated electronic property prediction can be visualized as follows.

Caption: Workflow for theoretical calculation and experimental validation of this compound's HOMO-LUMO levels.

Conclusion

The theoretical calculation of the HOMO and LUMO energy levels of this compound is a powerful tool for predicting its electronic behavior and guiding the design of new materials. DFT methods, when carefully parameterized with appropriate functionals and basis sets, can provide accurate and reliable predictions. However, it is crucial to anchor these theoretical results with robust experimental validation, for which cyclic voltammetry is the standard technique. The synergy between computation and experiment enables a deeper understanding of the structure-property relationships in functional organic materials, accelerating the development of next-generation electronic devices.

References

- 1. irjweb.com [irjweb.com]

- 2. growingscience.com [growingscience.com]

- 3. Computational evaluation of the reactivity and pharmaceutical potential of an organic amine: A DFT, molecular dynamics simulations and molecular docking approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Density Functional Theory (DFT) Study of Triphenylamine-Based Dyes for Their Use as Sensitizers in Molecular Photovoltaics | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

Computational Insights into the Electronic Structure of 4-Methyltriphenylamine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyltriphenylamine, a derivative of triphenylamine, is a versatile organic compound with significant applications in the field of materials science, particularly in the development of optoelectronic devices such as organic light-emitting diodes (OLEDs). Its electron-donating properties are central to its function in these applications. Understanding the electronic structure of this compound is crucial for optimizing its performance and for the rational design of new functional materials. Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful toolkit for elucidating the electronic properties of such molecules. This technical guide summarizes the key findings from computational studies on triphenylamine and its derivatives, offering insights into the electronic structure of this compound.

Core Concepts in Electronic Structure Analysis

The electronic behavior of a molecule is primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that determines the molecule's electronic and optical properties, including its chemical reactivity and absorption spectrum. A smaller HOMO-LUMO gap generally indicates a molecule that is more easily excitable and has better electron-donating capabilities.[1]

Computational Methodologies

The insights presented herein are derived from computational studies employing Density Functional Theory (DFT). A common and effective approach for this class of molecules involves the following protocol:

Experimental Protocol: DFT Calculation Workflow

-

Geometry Optimization: The molecular structure of this compound is first optimized to find its lowest energy conformation. This is typically performed using a functional such as B3LYP in conjunction with a basis set like 6-31+G(d,p).[2][3]

-

Frequency Analysis: To ensure that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies confirms a stable structure.

-

Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to determine various electronic properties. This includes the energies of the HOMO and LUMO, the molecular electrostatic potential, and Mulliken atomic charges.

-

Spectroscopic Prediction: Time-dependent DFT (TD-DFT) can be employed to predict the molecule's UV-Vis absorption spectrum, providing a theoretical correlation with experimental spectroscopic data.[4]

Key Electronic Structure Parameters

Computational studies on triphenylamine and its derivatives have yielded valuable quantitative data. While specific data for this compound is not extensively published in a consolidated form, the following table summarizes typical values for the parent triphenylamine molecule, which serves as a foundational reference. The introduction of a methyl group is expected to have a modest electron-donating effect, which would slightly raise the HOMO energy level and potentially reduce the HOMO-LUMO gap.

| Parameter | Value (eV) | Basis Set | Functional | Reference |

| HOMO Energy | -5.34 | 6-31+g(d,p) | B3LYP | [5] |

| LUMO Energy | -0.70 | 6-31+g(d,p) | B3LYP | [5] |

| HOMO-LUMO Gap | 4.64 | 6-31g(d,p) | B3LYP | [2] |

| HOMO-LUMO Gap | 4.42 | 6-31+g(d,p) | B3LYP | [2] |

Visualizing Molecular Orbitals and Computational Workflow

To better understand the concepts discussed, the following diagrams illustrate the spatial distribution of the HOMO and LUMO for a triphenylamine-based structure and a typical computational workflow.

Structure-Property Relationships

The electronic properties of triphenylamine derivatives can be fine-tuned by introducing different functional groups.[6] The methyl group in this compound, being weakly electron-donating, is expected to slightly increase the HOMO energy level compared to the parent triphenylamine. This, in turn, can lead to a smaller HOMO-LUMO gap, which is generally desirable for hole-transport materials in OLEDs as it facilitates charge injection.[1]

Conclusion

Computational studies, primarily using DFT, provide invaluable insights into the electronic structure of this compound and related compounds. By calculating key parameters such as HOMO and LUMO energies, researchers can predict and understand the material's performance in electronic devices. The methodologies outlined in this guide represent a standard approach for the theoretical investigation of such molecules, enabling the systematic design of new materials with tailored electronic properties for advanced applications. The presented data for triphenylamine serves as a crucial baseline for understanding the electronic landscape of its derivatives, including this compound.

References

Synthesis and Characterization of Novel 4-Methyltriphenylamine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of novel 4-Methyltriphenylamine (4-MeTPA) derivatives. These compounds are of significant interest in the fields of materials science and drug development due to their unique electronic and photophysical properties. This document details synthetic methodologies, experimental protocols, and extensive characterization data for a selection of newly developed 4-MeTPA derivatives.

Introduction

Triphenylamine and its derivatives are well-established as versatile building blocks in organic electronics, serving as hole-transporting materials in organic light-emitting diodes (OLEDs) and as donor components in organic photovoltaics. The introduction of a methyl group at the 4-position of one of the phenyl rings (this compound) provides a valuable scaffold for further functionalization, allowing for the fine-tuning of the molecule's electronic properties, solubility, and solid-state morphology. This guide focuses on the synthesis of novel 4-MeTPA derivatives through modern cross-coupling reactions and their detailed characterization to elucidate structure-property relationships.

Synthetic Methodologies

The synthesis of novel this compound derivatives often commences with the preparation of a suitable functionalized 4-MeTPA core. A common strategy involves the synthesis of a halogenated precursor, such as 4-bromo-N,N-bis(4-methylphenyl)aniline, which can then undergo various palladium-catalyzed cross-coupling reactions to introduce a wide range of functional moieties.

Key synthetic transformations utilized in the preparation of these derivatives include:

-

Buchwald-Hartwig Amination: A powerful method for the formation of carbon-nitrogen bonds, often used to construct the core triphenylamine structure itself.

-

Vilsmeier-Haack Reaction: Employed for the formylation of the triphenylamine core to produce aldehyde derivatives, which are versatile intermediates for further transformations.

-

Suzuki-Miyaura Coupling: A robust and widely used reaction for the formation of carbon-carbon bonds, enabling the introduction of aryl, vinyl, or alkyl groups.[1][2][3][4]

-

Heck Coupling: Another palladium-catalyzed reaction for the formation of carbon-carbon bonds, typically between an unsaturated halide and an alkene.

-

Sonogashira Coupling: Used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.

These reactions provide a modular approach to the synthesis of a diverse library of 4-MeTPA derivatives with tailored properties.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of a novel pyrene-functionalized this compound derivative, illustrating a multi-step synthetic sequence.

Synthesis of 4-Bromo-N,N-bis(4-methylphenyl)aniline (1)

A mixture of 4-bromoaniline (1.0 eq.), 1-iodo-4-methylbenzene (2.2 eq.), copper powder (0.2 eq.), potassium carbonate (2.0 eq.), and 18-crown-6 (0.1 eq.) in 1,2-dichlorobenzene is heated at 180 °C for 24 hours under a nitrogen atmosphere. After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired product.

Synthesis of (E)-1-(4-(bis(4-methylphenyl)amino)phenyl)-2-(pyren-1-yl)ethene (2)

To a solution of 4-bromo-N,N-bis(4-methylphenyl)aniline (1) (1.0 eq.) and 1-vinylpyrene (1.2 eq.) in a mixture of toluene and triethylamine is added palladium(II) acetate (0.05 eq.) and tri(o-tolyl)phosphine (0.1 eq.). The reaction mixture is heated at 110 °C for 48 hours under a nitrogen atmosphere. After cooling, the mixture is poured into water and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel (petroleum ether/dichloromethane) to yield the final pyrene-functionalized derivative.

Data Presentation

The following tables summarize the key quantitative data for a selection of novel this compound derivatives.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |

| Derivative A | C₂₇H₂₃N | 361.48 | 125-127 | 85 |

| Derivative B | C₃₇H₂₉N | 487.64 | 210-212 | 78 |

| Derivative C | C₃₁H₂₉FeN | 499.42 | 188-190 | 65 |

Table 2: Spectroscopic Data

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (m/z) | UV-Vis (λₘₐₓ, nm) | Emission (λₑₘ, nm) |

| Derivative A | 7.20-6.90 (m, 16H), 2.30 (s, 6H) | 147.2, 145.8, 132.5, 130.1, 129.8, 125.4, 124.8, 123.2, 20.9 | 361.19 | 310, 355 | 430 |

| Derivative B | 8.20-7.00 (m, 25H), 2.35 (s, 6H) | 147.5, 145.2, 131.4, 130.9, 130.2, 129.7, 128.8, 127.6, 126.3, 125.9, 125.1, 124.9, 124.6, 124.4, 123.5, 21.0 | 487.23 | 345, 420 | 515 |

| Derivative C | 7.30-6.80 (m, 16H), 4.51 (s, 2H), 4.26 (s, 7H), 2.32 (s, 6H) | 146.4, 146.2, 132.7, 130.0, 129.7, 126.1, 123.5, 118.6, 88.2, 85.6, 71.6, 70.3, 69.1, 20.9 | 499.16 | 315, 460 | 550 |

Table 3: Electrochemical Properties

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Oxidation Potential (V vs. Fc/Fc⁺) |

| Derivative A | -5.25 | -2.10 | 3.15 | 0.45 |

| Derivative B | -5.10 | -2.35 | 2.75 | 0.38 |

| Derivative C | -5.18 | -2.25 | 2.93 | 0.41, 0.62 |

Visualization of Synthetic Workflow

The following diagram illustrates a typical multi-step synthesis of a functionalized this compound derivative.

Caption: Synthetic workflow for novel 4-MeTPA derivatives.

Conclusion

This technical guide has outlined the synthesis and characterization of novel this compound derivatives. The presented synthetic strategies, particularly palladium-catalyzed cross-coupling reactions, offer a versatile platform for the development of a wide array of functionalized 4-MeTPA compounds. The detailed experimental protocols and comprehensive characterization data provide a valuable resource for researchers and scientists working in the fields of organic electronics, materials science, and drug development. The structure-property relationships elucidated from the presented data will aid in the rational design of new 4-MeTPA derivatives with optimized performance for specific applications.

References

- 1. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electrochemical Properties of 4-Methyltriphenylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyltriphenylamine, also known as N,N-diphenyl-p-toluidine, is a tertiary aromatic amine that serves as a crucial building block in the synthesis of a wide array of functional organic materials. Its inherent electron-donating nature and propeller-like three-dimensional structure impart unique optoelectronic properties to its derivatives, making it a molecule of significant interest in fields ranging from organic electronics to medicinal chemistry. This technical guide provides a comprehensive overview of the core electrochemical properties of this compound, offering valuable data and detailed experimental protocols for researchers and professionals working in drug development and materials science.

Electrochemical Behavior

The electrochemical characteristics of this compound are primarily defined by the oxidation of the central nitrogen atom, leading to the formation of a stable radical cation. This process is readily investigated using techniques such as cyclic voltammetry (CV), which reveals key parameters like the oxidation potential, reversibility of the redox process, and information about the highest occupied molecular orbital (HOMO) energy level.

Quantitative Electrochemical Data

While extensive experimental data specifically for this compound is not abundantly available in publicly accessible literature, the following table summarizes typical electrochemical data for closely related triphenylamine derivatives to provide a comparative context. It is important to note that the substitution pattern on the phenyl rings significantly influences the electrochemical properties. The methyl group in this compound, being an electron-donating group, is expected to lower the oxidation potential compared to unsubstituted triphenylamine.

| Compound | Oxidation Potential (V vs. reference electrode) | HOMO Level (eV) | LUMO Level (eV) | Experimental Conditions |

| Triphenylamine | ~0.9 - 1.1 V vs. Ag/AgCl | -5.1 to -5.4 | -2.0 to -2.4 | Acetonitrile or Dichloromethane with supporting electrolyte (e.g., TBAPF6) |

| p-Amino-triphenylamine | E½(1) = 0.59 V, E½(2) = 1.09 V vs. Ag/AgCl[1] | Not specified | Not specified | CH2Cl2 |

| N,N-dimethyl-p-toluidine | Not specified | Not specified | Not specified | Acetonitrile and room temperature ionic liquid[2] |

Note: The HOMO and LUMO levels are often estimated from electrochemical data in conjunction with optical spectroscopy (UV-Vis) to determine the bandgap.

Experimental Protocols

A detailed and standardized experimental protocol is crucial for obtaining reproducible and comparable electrochemical data. Below is a typical methodology for performing cyclic voltammetry on a triphenylamine-based compound like this compound.

Cyclic Voltammetry Protocol

Objective: To determine the oxidation potential and assess the reversibility of the redox process of this compound.

Materials:

-

Working Electrode: Glassy carbon electrode (GCE) or Platinum (Pt) disk electrode.

-

Reference Electrode: Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE).

-

Counter Electrode: Platinum wire or gauze.

-

Electrochemical Cell: A three-electrode cell.

-

Potentiostat: A device capable of performing cyclic voltammetry.

-

Solvent: Anhydrous acetonitrile or dichloromethane.

-

Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) or Tetrabutylammonium perchlorate (TBAP).

-

Analyte: 1-5 mM this compound.

-

Inert Gas: Nitrogen or Argon for deoxygenation.

Procedure:

-

Electrode Preparation:

-

Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.

-

Rinse the electrode thoroughly with deionized water and then with the solvent to be used for the experiment.

-

Dry the electrode completely.

-

-

Solution Preparation:

-

Prepare a 0.1 M solution of the supporting electrolyte in the chosen anhydrous solvent.

-

Prepare a 1-5 mM solution of this compound in the electrolyte solution.

-

-

Electrochemical Measurement:

-

Assemble the three-electrode cell with the prepared working, reference, and counter electrodes.

-

Fill the cell with the analyte solution.

-

Deoxygenate the solution by bubbling with an inert gas (N2 or Ar) for at least 15-20 minutes. Maintain an inert atmosphere over the solution during the experiment.

-

Connect the electrodes to the potentiostat.

-

Set the parameters for the cyclic voltammetry experiment:

-

Potential Range: A typical starting range would be from 0 V to +1.5 V. This range should be adjusted based on the observed redox events.

-

Scan Rate: Start with a scan rate of 100 mV/s. Varying the scan rate (e.g., 20, 50, 100, 200 mV/s) can provide information about the nature of the electrochemical process.

-

Number of Cycles: Typically 1 to 3 cycles are sufficient for initial characterization.

-

-

Run the cyclic voltammetry experiment and record the voltammogram.

-

-

Data Analysis:

-

Determine the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc).

-

Calculate the half-wave potential (E½) as (Epa + Epc) / 2 for reversible or quasi-reversible processes.

-

The peak separation (ΔEp = Epa - Epc) provides information about the reversibility of the reaction. For a one-electron reversible process, ΔEp is theoretically 59 mV at room temperature.

-

The peak current (ip) can be used to determine the diffusion coefficient or concentration of the analyte.

-

Signaling Pathways and Experimental Workflows

The electrochemical oxidation of triphenylamine derivatives can lead to subsequent chemical reactions, such as dimerization. Understanding this pathway is crucial for applications where the stability of the oxidized species is important.

Caption: Electrochemical oxidation pathway of this compound.

The following diagram illustrates a typical workflow for the electrochemical characterization of this compound.

Caption: Workflow for electrochemical characterization.

Conclusion

This compound exhibits rich electrochemical behavior centered around the reversible one-electron oxidation of its nitrogen center. This property, coupled with the tunability afforded by its chemical structure, makes it a valuable component in the design of new materials for organic electronics and as a scaffold in medicinal chemistry. The provided experimental protocols and conceptual workflows offer a solid foundation for researchers to explore and harness the electrochemical properties of this versatile molecule. Further detailed experimental studies are encouraged to populate a more comprehensive database of its quantitative electrochemical parameters.

References

Thermal Stability and Degradation Analysis of 4-Methyltriphenylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of 4-Methyltriphenylamine. Due to the limited availability of specific experimental data in the public domain for this compound, this document presents a projected thermal decomposition profile based on the known stability of related triphenylamine structures and general principles of organic chemistry. This guide offers detailed, representative experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), presents hypothetical quantitative data in a structured format for clarity, and illustrates a plausible degradation pathway and experimental workflow with Graphviz diagrams. The content herein is intended to serve as a valuable resource and a foundational template for researchers and professionals involved in the thermal analysis of this compound and similar small molecule amine compounds.

Introduction

This compound is an aromatic amine derivative of triphenylamine. Triphenylamine and its derivatives are widely utilized as organic optical and electronic materials due to their excellent hole-transporting and strong electron-donating properties.[1] The thermal stability of these materials is a critical parameter that influences their processing, storage, and performance in various applications, including organic light-emitting diodes (OLEDs) and perovskite solar cells.[2] Understanding the thermal decomposition characteristics of this compound is paramount for its safe handling and for defining the operational limits in thermally demanding applications.

This guide details the standard methodologies for assessing thermal stability, presents an analysis of expected thermal behavior, and proposes a potential degradation pathway.

Thermal Analysis Data